7-benzyl-1,3-dimethyl-8-(4-phenylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione
Description
Development History of Purine-Based Serotonergic Ligands
Purine derivatives have long been recognized for their dual roles in cellular metabolism and extracellular signaling. The discovery of purinergic neurotransmission by Albert Szent-Gyorgyi and Alan Drury in 1929 laid the groundwork for exploring purines as neuromodulators. Over subsequent decades, structural modifications of the purine scaffold aimed to enhance receptor specificity and pharmacokinetic properties. The introduction of benzyl and piperazine groups, as seen in 7-benzyl-1,3-dimethyl-8-(4-phenylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione, marked a strategic shift toward targeting serotonergic and adenosine receptor subtypes. Early synthetic efforts focused on balancing lipophilicity (via benzyl groups) and hydrogen-bonding capacity (via piperazine moieties) to improve blood-brain barrier penetration.
The compound’s design aligns with advancements in structure-activity relationship (SAR) studies, where substitutions at the 7th and 8th positions of the purine core were found to influence affinity for G protein-coupled receptors (GPCRs). For instance, the 4-phenylpiperazin-1-yl group at position 8 enhances interactions with serotonin receptor subtypes, while the 1,3-dimethyl configuration stabilizes the molecule against enzymatic degradation.
Significance in Neuropsychopharmacological Research
Purine-2,6-dione derivatives like this compound are pivotal in studying cross-talk between purinergic and monoaminergic systems. Research indicates that such molecules modulate adenosine A~2A~ and serotonin 5-HT~1A~ receptors, which are implicated in mood regulation and cognitive function. In rodent models, structural analogs of this compound have demonstrated anxiolytic and antidepressant-like effects, likely through allosteric modulation of serotonin reuptake.
The compound’s benzyl group further differentiates it from classical purinergic ligands, as this moiety may facilitate binding to hydrophobic pockets in receptor subtypes. This property is critical for designing ligands with reduced off-target effects, particularly in diseases like Parkinson’s and major depressive disorder, where receptor specificity is paramount.
Position Within Purine-2,6-Dione Derivative Classification
Purine-2,6-dione derivatives are classified based on substituent patterns and receptor selectivity. The compound belongs to a subclass characterized by:
- N7-Benzylation : Enhances lipophilicity and membrane permeability.
- N1/N3 Dimethylation : Reduces metabolic susceptibility via cytochrome P450 enzymes.
- C8-Piperazine Substitution : Directs selectivity toward aminergic receptors over classical purinoceptors.
A comparative analysis with related derivatives reveals distinct pharmacological profiles. For example, 8-bromo-3,7-dihydro-3-methyl-7-(2-oxopropyl)-1H-purine-2,6-dione (a linagliptin impurity) lacks the piperazine group, resulting in weaker serotonergic activity but stronger dipeptidyl peptidase-4 inhibition. Conversely, the 4-phenylpiperazine moiety in 7-benzyl-1,3-dimethyl-8-(4-phenylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione confers dual modulatory potential at serotonin and adenosine receptors.
Research Trajectory and Scientific Impact
Recent studies have explored this compound’s utility in photopharmacology and targeted drug delivery. By conjugating it to bone-seeking bisphosphonates, researchers aim to localize its effects in osteolytic disorders while minimizing central nervous system (CNS) side effects. Additionally, its role in purine metabolism has been investigated using PC6-3 neuronal models, where purine recycling deficiencies correlate with dopaminergic dysfunction—a finding with implications for Lesch-Nyhan disease and Parkinson’s.
The compound’s impact extends to molecular neuroscience, where it serves as a template for developing biased agonists that preferentially activate specific signaling pathways (e.g., β-arrestin recruitment over cAMP production). Such innovations underscore its potential in resolving the heterogeneity of antidepressant responses observed in SSRI-resistant patients.
Properties
IUPAC Name |
7-benzyl-1,3-dimethyl-8-(4-phenylpiperazin-1-yl)purine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N6O2/c1-26-21-20(22(31)27(2)24(26)32)30(17-18-9-5-3-6-10-18)23(25-21)29-15-13-28(14-16-29)19-11-7-4-8-12-19/h3-12H,13-17H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMABHNQYXVSCKM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)N3CCN(CC3)C4=CC=CC=C4)CC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “7-benzyl-1,3-dimethyl-8-(4-phenylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione” typically involves multi-step organic reactions. The starting materials are usually purine derivatives, which undergo various chemical transformations such as alkylation, acylation, and cyclization to form the final product. Common reagents used in these reactions include alkyl halides, acyl chlorides, and bases like sodium hydride or potassium carbonate.
Industrial Production Methods
In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This might include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzyl or phenyl groups, using reagents like sodium methoxide or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Hydrogen gas, palladium catalyst
Substitution: Sodium methoxide, lithium aluminum hydride
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Investigated for its therapeutic potential in treating diseases such as cancer, neurological disorders, and infectious diseases.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of “7-benzyl-1,3-dimethyl-8-(4-phenylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione” involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Modifications at Position 8
The 8-position substituent significantly influences pharmacological activity and physicochemical properties:
Key Observations :
Modifications at Position 7
The benzyl group at position 7 can be substituted to modulate steric and electronic effects:
Key Observations :
Biological Activity
7-benzyl-1,3-dimethyl-8-(4-phenylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione is a complex organic compound belonging to the purine family. Its structural features, including the piperazine moiety and benzyl group, suggest significant biological activity. This article reviews the biological activities associated with this compound, including its pharmacological potential and mechanisms of action.
Chemical Structure and Properties
The molecular formula of 7-benzyl-1,3-dimethyl-8-(4-phenylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione is with a molecular weight of approximately 416.485 g/mol. The compound's structure can be summarized as follows:
| Property | Value |
|---|---|
| Molecular Formula | C23H28N6O2 |
| Molecular Weight | 416.485 g/mol |
| IUPAC Name | 7-benzyl-1,3-dimethyl-8-(4-phenylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione |
The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes. It has been shown to influence several physiological processes:
- CNS Activity : The piperazine ring is often associated with central nervous system (CNS) effects, potentially acting as a modulator for neurotransmitter systems.
- Enzyme Inhibition : Studies indicate that this compound may inhibit specific enzymes involved in metabolic pathways, which could lead to therapeutic effects in various diseases.
Pharmacological Applications
Research indicates that 7-benzyl-1,3-dimethyl-8-(4-phenylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione has potential applications in treating conditions such as:
- Alzheimer's Disease : Compounds in this class have been investigated for their ability to modulate amyloid-beta peptide production and reduce cognitive deficits in preclinical models.
-
Psychiatric Disorders : The compound may exhibit antipsychotic properties through modulation of dopamine and serotonin receptors.
- Preclinical Findings : Analogous compounds have demonstrated efficacy in models of schizophrenia without inducing extrapyramidal symptoms .
Research Findings
Recent studies have focused on the structure–activity relationship (SAR) of purine derivatives. Key findings include:
| Study Focus | Findings |
|---|---|
| In vitro Assays | Compounds showed low nanomolar activity against target enzymes. |
| In vivo Models | Demonstrated improved cognitive function in animal models of dementia. |
Q & A
Q. What are the optimal synthetic routes for 7-benzyl-1,3-dimethyl-8-(4-phenylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione, and how are reaction conditions optimized?
- Methodological Answer : The compound is synthesized via multi-step reactions, often starting with halogenation at the 8-position of the purine core, followed by nucleophilic substitution with 4-phenylpiperazine. Key steps include:
- Halogenation : Using bromine or iodine in acetic acid under reflux .
- Nucleophilic substitution : Reacting 8-bromo intermediates with 4-phenylpiperazine in polar aprotic solvents (e.g., DMF) at 80–100°C for 12–24 hours .
- Purification : Employing column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/water) to achieve >95% purity .
- Optimization : Reaction yields are improved by controlling moisture (via inert gas purging) and using catalytic amounts of KI to enhance halogen displacement .
Q. Which analytical techniques are critical for confirming the structure and purity of this compound?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR are used to verify substituent positions (e.g., benzyl, piperazine) and monitor regioselectivity. For example, the 8-piperazinyl group shows distinct splitting patterns in H NMR .
- HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) quantifies purity (>98% required for pharmacological assays) .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H] at m/z 473.2184) .
Q. What are the primary biological activities reported for this compound?
- Methodological Answer :
- Antiviral Activity : Demonstrated inhibition of viral polymerases (e.g., hepatitis C virus replication reduced by 60% at 10 µM in vitro) .
- Kinase Modulation : Selectivity profiling against kinases (e.g., CDK2 inhibition with IC = 0.8 µM) via ATP-binding site competition .
- GPCR Interactions : Binds to serotonin receptors (5-HT K = 12 nM) due to the 4-phenylpiperazine moiety .
Advanced Research Questions
Q. How can researchers resolve contradictions between predicted (in silico) and observed biological activities?
- Methodological Answer :
- Docking vs. Experimental IC : If virtual screening (e.g., AutoDock Vina) predicts strong binding but assays show weak activity, validate by:
- Testing solubility (e.g., PBS solubility <10 µg/mL may limit bioavailability) .
- Assessing metabolic stability using liver microsomes to identify rapid degradation .
- Example: A predicted IC of 50 nM for PDE4 inhibition diverged from observed 2 µM due to poor membrane permeability, resolved via logP optimization (from 3.5 to 2.8 using polar substituents) .
Q. What strategies are effective for elucidating structure-activity relationships (SAR) in analogues of this compound?
- Methodological Answer :
- Systematic Substituent Variation : Modify the benzyl (7-position) and piperazine (8-position) groups (see Table 1).
- Pharmacophore Mapping : Use Schrödinger’s Phase to identify critical interactions (e.g., hydrogen bonds with purine C=O groups) .
Q. Table 1: SAR of Key Analogues
| Substituent (R) | Biological Activity (IC) | Reference |
|---|---|---|
| 4-Methylpiperazine | 5-HT K = 8 nM | |
| 4-Ethylpiperazine | HCV replication ↓70% at 10 µM | |
| 4-Fluorobenzyl | CDK2 inhibition IC = 1.2 µM |
Q. How can researchers optimize reaction scalability while maintaining regioselectivity?
- Methodological Answer :
- Flow Chemistry : Continuous flow systems reduce side reactions (e.g., di-substitution at 8- and 9-positions) by precise temperature control .
- Microwave-Assisted Synthesis : Accelerates piperazine substitution (30 minutes vs. 24 hours) with 85% yield .
- DoE (Design of Experiments) : Multi-variable analysis (e.g., solvent polarity, catalyst loading) identifies optimal conditions (e.g., 0.5 eq. KI in DMF at 90°C) .
Q. What methodologies are used to assess cross-reactivity with off-target proteins?
- Methodological Answer :
- Broad-Panel Profiling : Screen against kinase/GPCR panels (e.g., Eurofins Cerep) to identify off-target hits.
- SPR (Surface Plasmon Resonance) : Quantifies binding kinetics (e.g., 5-HT K = 9 nM vs. 5-HT K = 450 nM) .
- Cryo-EM : Resolve binding modes in complex with off-targets (e.g., unintended adenosine receptor interactions) .
Q. How can physicochemical properties (e.g., logP, solubility) be tailored for improved bioavailability?
- Methodological Answer :
- logP Adjustment : Introduce hydrophilic groups (e.g., hydroxyl at the benzyl position reduces logP from 3.1 to 2.3) .
- Salt Formation : Convert free base to hydrochloride salt, improving aqueous solubility (from 5 µg/mL to 1.2 mg/mL) .
- Prodrug Design : Mask polar groups (e.g., ester prodrugs hydrolyzed in vivo) enhance intestinal absorption .
Data Contradiction Analysis
Q. How to address discrepancies in reported biological activities across studies?
- Methodological Answer :
- Assay Standardization : Compare protocols (e.g., cell line variability: HepG2 vs. Huh7 for antiviral assays) .
- Metabolite Interference : Use LC-MS to detect active metabolites (e.g., N-demethylation products with enhanced activity) .
- Batch Purity : Re-test compounds with independent HPLC/MS validation to rule out impurity-driven effects .
Q. What computational tools are recommended for predicting metabolic stability?
- Methodological Answer :
- ADMET Predictors : Use Schrödinger’s QikProp or ADMETlab 2.0 to estimate CYP450 metabolism (e.g., CYP3A4 t = 12 min vs. experimental 15 min) .
- MetaSite : Identifies vulnerable metabolic sites (e.g., piperazine N-ethyl group prone to oxidation) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
